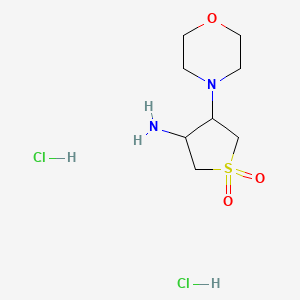![molecular formula C9H9FN4S B1520451 2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline CAS No. 1179713-98-4](/img/structure/B1520451.png)
2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
Vue d'ensemble
Description
“2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of the heterocyclic compounds, which are cyclic compounds with at least two different elements as atom ring members .
Molecular Structure Analysis
The molecular structure of “2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline” consists of a triazole ring attached to an aniline group through a sulfanyl linkage . The triazole ring contains two carbon and three nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds structurally related to "2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline" have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives involving thiourea, thiazolidinone, and triazole have shown high activity against Mycobacterium smegmatis, suggesting potential applications in antimicrobial research (Yolal et al., 2012).
Electrochemical Behavior and Polymerization
Fluoro-substituted aniline monomers, including 2-fluoroaniline, have been studied for their electrochemical behavior and polymerization potential. These studies offer insights into the development of conductive polymers, which could be relevant for materials science applications (Cihaner & Önal, 2002).
Anticancer Activities
Derivatives with anilino-phthalazine structures, similar to the compound , have been synthesized and shown to possess anticancer activities. Such compounds have outperformed cisplatin in vitro against cancer cell lines, highlighting their potential in cancer research (Li et al., 2006).
Electrochemical Synthesis
Research on the electrochemical synthesis of polyanilines from fluoro-substituted anilines indicates potential applications in creating self-doped conductive polymers. These findings are significant for developing materials with specific electrical properties (Şahin et al., 2002).
Inhibitors of Mycobacterium Tuberculosis
Sulfonamides incorporating fluorine and triazine moieties, similar in the context of containing nitrogen and sulfur rings, have been identified as effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. This suggests possible therapeutic research applications for compounds with related functional groups (Ceruso et al., 2014).
Orientations Futures
Triazole compounds, including “2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline”, have shown versatile biological activities, making them a promising area for future research . There is a continuous “race” among scientists to develop novel medicines, leading to the synthesis of a great number of potential synthetic substances in laboratories around the world .
Propriétés
IUPAC Name |
2-fluoro-6-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4S/c1-14-5-12-13-9(14)15-7-4-2-3-6(10)8(7)11/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPSYFWYVFVQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=CC=CC(=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



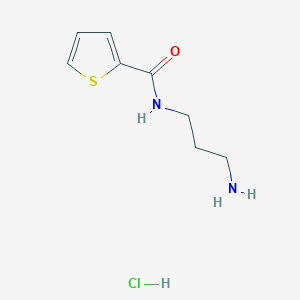
![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)
![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)
![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)
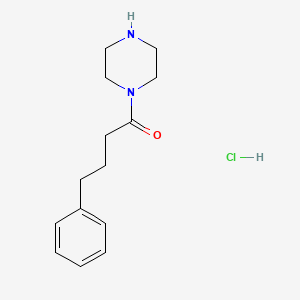
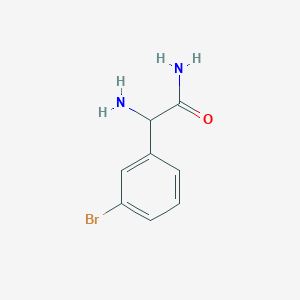
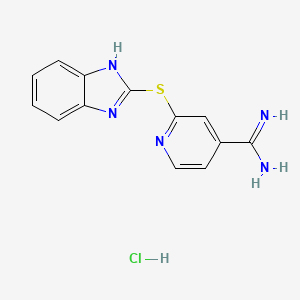
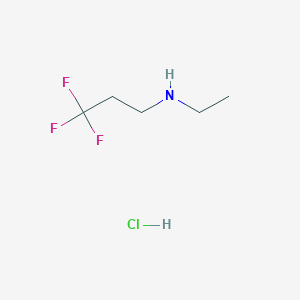
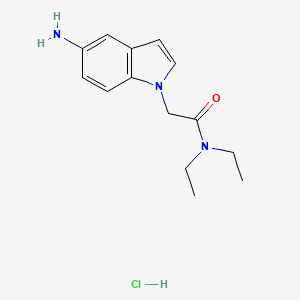
![2-[(Diphenylmethyl)amino]acetic acid hydrochloride](/img/structure/B1520381.png)
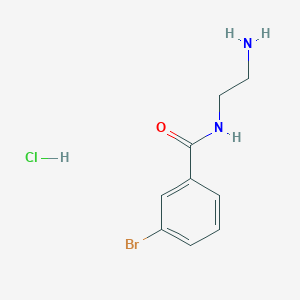
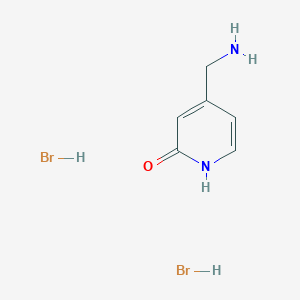
![N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520386.png)
